molecular formula C11H8ClN3O2 B8278844 Phenyl 6-chloropyrazin-2-ylcarbamate

Phenyl 6-chloropyrazin-2-ylcarbamate

Cat. No.: B8278844
M. Wt: 249.65 g/mol
InChI Key: IWAHGGFQNMUUJR-UHFFFAOYSA-N
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Description

Phenyl 6-chloropyrazin-2-ylcarbamate is a synthetic carbamate derivative characterized by a pyrazine ring substituted with a chlorine atom at the 6-position and a phenylcarbamate group at the 2-position. Carbamates are widely investigated for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable lipophilicity .

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

phenyl N-(6-chloropyrazin-2-yl)carbamate

InChI

InChI=1S/C11H8ClN3O2/c12-9-6-13-7-10(14-9)15-11(16)17-8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

IWAHGGFQNMUUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Carbamate Chemistry

The evidence highlights several structurally related carbamates, such as:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (6a–i)

These compounds share key features with phenyl 6-chloropyrazin-2-ylcarbamate, including halogen-substituted aromatic rings and carbamate functionalities. Below is a comparative analysis based on synthesis, lipophilicity, and analytical methodologies.

Table 1: Key Properties of Chlorophenyl-Substituted Carbamates
Compound Class Substituents log k (Lipophilicity) Key Reference Method
4-Chloro-2-carbamates (4a–i) 3-Chlorophenyl, alkyl chains 1.2–3.8* HPLC with capacity factor
4-Chloro-2-carbamates (6a–i) 3,4-Dichlorophenyl, alkyl 1.5–4.2* HPLC with capacity factor
This compound 6-Chloropyrazine, phenyl Not reported

*Lipophilicity (log k) values inferred from HPLC studies of analogs .

Lipophilicity and Solubility

Lipophilicity, a critical parameter for drug absorption and bioavailability, was determined for analogs using HPLC-derived capacity factors (log k). For example:

  • Compounds with longer alkyl chains (e.g., hexyl or octyl) showed higher log k values (up to 4.2), indicating greater lipophilicity.
  • Chlorine substituents on the phenyl ring further increased lipophilicity due to their electron-withdrawing effects .
    this compound, with its pyrazine core and chlorine substitution, is expected to exhibit moderate lipophilicity, though experimental data are needed for confirmation.

Analytical Methodologies

Spectrophotometric Analysis

Key findings include:

  • Maximum absorbance at 510 nm with molar absorptivity of 6.62 × 10³ L·mol⁻¹·cm⁻¹ .
  • Linear range: 0.4–10 ppm, with deviations from Beer’s Law at higher concentrations .
Chromatographic Techniques

HPLC was prioritized for carbamate analogs to resolve complex mixtures and measure lipophilicity. For example:

  • Reverse-phase HPLC with C18 columns and methanol/water mobile phases effectively separated chlorophenyl carbamates .

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